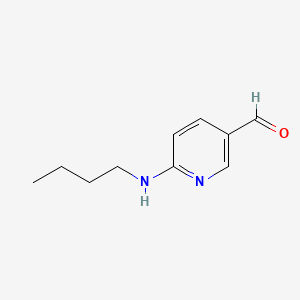
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . This unique property has led to the extensive study of boronic acids in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is represented by the formula C13H11BCl2O3 . The molecular weight is 296.94 . Further structural analysis such as two-dimensional fingerprints and Hirshfeld surface analysis can be performed using tools like Crystal Explorer .Chemical Reactions Analysis
Boronic acids, including 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be used as building blocks and synthetic intermediates .科学的研究の応用
Organic Synthesis
Phenylboronic acids, including this compound, are commonly used in organic synthesis . They are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Suzuki Coupling Reactions
This compound can be used in Suzuki coupling reactions with alkynyl bromides or aniline / thiophenol . Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.
Hydroxylation to Phenols
It can be selectively hydroxylated to phenols . This process involves the introduction of a hydroxyl group into an organic compound, which can be useful in the synthesis of various pharmaceuticals and fine chemicals.
Synthesis of Biologically Active Molecules
This compound can be used as a reactant in the synthesis of biologically active molecules . For example, it can be used to synthesize N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .
Rhodium-Catalyzed Intramolecular Amination
Phenylboronic acids can be used as reagents for Rhodium-catalyzed intramolecular amination . This is a type of reaction that forms a new carbon-nitrogen bond within a molecule.
Palladium-Catalyzed Direct Arylation
They can also be used in Pd-catalyzed direct arylation . This is a type of reaction that introduces an aryl group into a molecule.
Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions
Phenylboronic acids can be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles . These are types of carbon-carbon bond forming reactions that are widely used in organic synthesis.
Palladium-Catalyzed Stereoselective Heck-Type Reaction
Finally, they can be used in palladium-catalyzed stereoselective Heck-type reactions . This is a type of reaction that forms a carbon-carbon double bond in a stereoselective manner.
作用機序
Target of Action
Boronic acids and their derivatives, including this compound, are commonly used inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s role in SM cross-coupling reactions suggests it affects the biochemical pathways involved in carbon–carbon bond formation . The exact downstream effects would depend on the specific reaction context and the other compounds involved.
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability.
Result of Action
Its use in sm cross-coupling reactions contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields, including medicinal chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid. For instance, the pH level can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can impact the compound’s role in SM cross-coupling reactions .
将来の方向性
Boronic acids have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that the study of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and other boronic acids could lead to the development of new promising drugs .
特性
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZXYAVYBZVAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655850 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-75-5 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



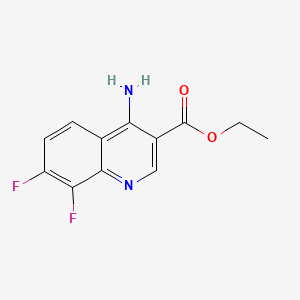
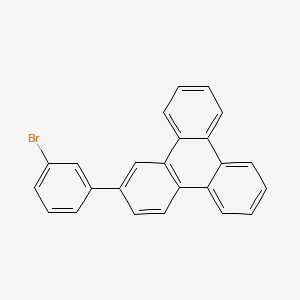
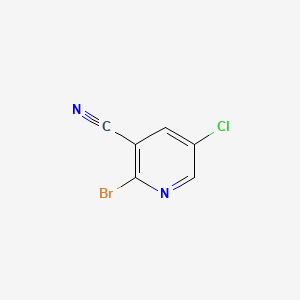


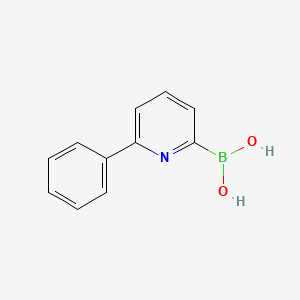

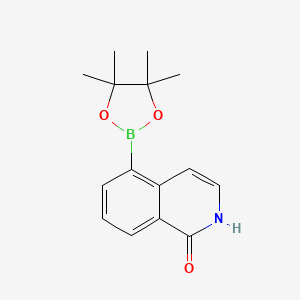
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)
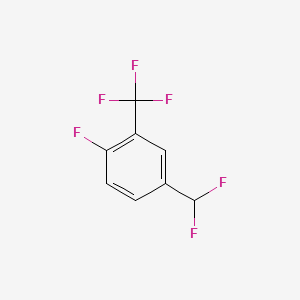
![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)
